N-Phenyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17767654
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3 |
|---|---|
| Molecular Weight | 159.19 g/mol |
| IUPAC Name | N-phenyl-1H-pyrazol-4-amine |
| Standard InChI | InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-6-10-11-7-9/h1-7,12H,(H,10,11) |
| Standard InChI Key | NDFWQCLGGNIQTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC2=CNN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Phenyl-1H-pyrazol-4-amine features a five-membered pyrazole ring with adjacent nitrogen atoms. The 1-position is substituted with a phenyl group (), while the 4-position bears an amino group () . The planar structure facilitates π-π stacking interactions, enhancing its utility in supramolecular chemistry. Key identifiers include:
Physicochemical Characteristics
The compound exhibits moderate solubility in polar organic solvents like ethanol and dimethylformamide (DMF) but limited solubility in water . Its melting point and boiling point remain unreported in public databases, though derivatives such as 1-methyl-N-phenyl-1H-pyrazol-4-amine show melting points near 235–237°C . Spectroscopic data include:
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IR: N-H stretching at 3275–3422 cm, C=N stretching at 1596–1612 cm
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H NMR: Aromatic protons at δ 6.46–8.57 ppm, pyrazole protons as singlets near δ 8.63–8.83 ppm
Synthesis and Reactivity
Vilsmeier-Haack Reaction
A common method involves cyclizing phenylhydrazones with Vilsmeier-Haack reagent (-DMF). For example, reacting phenylhydrazone with DMF and at 90°C yields pyrazole-4-carbaldehydes, which are subsequently condensed with amines .
Palladium-Catalyzed Amination
Advanced methods employ palladium catalysts for coupling pyrazole bromides with aryl amines. A study by Su et al. demonstrated this approach using to achieve yields exceeding 85% .
Reactivity Profile
The amino group at the 4-position participates in Schiff base formation, acylation, and nucleophilic substitution. For instance, condensation with aldehydes produces imine derivatives, while reaction with acyl chlorides yields amides . The phenyl group enhances stability against oxidative degradation .
Biological Activities
Antimicrobial Properties
N-Phenyl-1H-pyrazol-4-amine derivatives exhibit broad-spectrum antimicrobial activity. In a 2023 study, analogs showed minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Aspergillus niger . Molecular docking revealed strong binding to Candida albicans CYP51 (−9.44 kcal/mol), explaining their antifungal efficacy .
Anti-Inflammatory and Antioxidant Effects
Schiff base derivatives synthesized from this compound demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models (62% inhibition at 50 mg/kg) . Antioxidant assays showed IC values of 18–25 µM in DPPH radical scavenging .
Applications in Medicinal and Material Chemistry
Drug Intermediate
The compound serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, its Schiff base derivatives are explored as COX-2 inhibitors with reduced gastrointestinal toxicity .
Coordination Chemistry
N-Phenyl-1H-pyrazol-4-amine acts as a ligand in transition metal complexes. Copper(II) complexes exhibit enhanced catalytic activity in oxidation reactions, achieving turnover frequencies (TOFs) of 1,200 h .
Material Science
Incorporating this compound into polymers improves thermal stability. Polyamide composites show glass transition temperatures () up to 215°C, making them suitable for high-performance coatings .
Future Perspectives
Pharmacological Optimization
Structure-activity relationship (SAR) studies could enhance the bioavailability of pyrazole derivatives. Modifying the phenyl group with electron-withdrawing substituents (e.g., ) may improve antimicrobial potency .
Green Synthesis
Developing solvent-free or aqueous-phase synthesis methods using biocatalysts (e.g., lipases) could reduce environmental impact .
Advanced Material Design
Functionalizing graphene oxide with N-Phenyl-1H-pyrazol-4-amine may yield conductive polymers for flexible electronics, with projected conductivity of 10 S/cm .
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